REACTION_CXSMILES
|
COC1C=CC=CC=1C[Mg]Cl.CN(C)C1SC2C=C(OC)C=CC=2C=1[C:25]([C:27]1[CH:32]=[CH:31][C:30]([O:33][CH2:34][CH2:35][N:36]2[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]2)=[CH:29][CH:28]=1)=[O:26]>C1COCC1>[N:36]1([CH2:35][CH2:34][O:33][C:30]2[CH:29]=[CH:28][C:27]([CH:25]=[O:26])=[CH:32][CH:31]=2)[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]1
|
Name
|
2-methoxybenzylmagnesium chloride
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(C[Mg]Cl)C=CC=C1
|
Name
|
(2-dimethylamino-6-methoxy-benzo[b]thiophen-3-yl)-[4-(2-piperidin-1-yl-ethoxy)-phenyl]-methanone
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CN(C1=C(C2=C(S1)C=C(C=C2)OC)C(=O)C2=CC=C(C=C2)OCCN2CCCCC2)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
2-methoxybenzyl-magnesium chloride
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
COC1=C(C[Mg]Cl)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
quench with water
|
Type
|
ADDITION
|
Details
|
dilute with iPrOH/CHCl3(1:3)
|
Type
|
WASH
|
Details
|
Wash the organic phase with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(CCCCC1)CCOC1=CC=C(C=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 686 mg | |
YIELD: CALCULATEDPERCENTYIELD | 257.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |